molecular formula C18H21N5O2 B2784963 9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847246-35-9

9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2784963
CAS No.: 847246-35-9
M. Wt: 339.399
InChI Key: JKHBPDOOEGEKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Mechanism of Action

Target of Action

F3235-0457, also known as MK-0457 , is a small molecule inhibitor of the Aurora kinase family . Its primary targets include wild type and T315I BCR/ABL and FLT-3 . These targets play crucial roles in cell proliferation and survival, particularly in the context of leukemia .

Mode of Action

MK-0457 interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity . This inhibition leads to a reduction in BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation . The compound has shown activity in preclinical models of solid tumors and FLT-3 driven leukemia .

Biochemical Pathways

The inhibition of Aurora kinases and BCR/ABL by MK-0457 affects several biochemical pathways. It induces apoptosis in BCR/ABL positive cells, including those with the T315I mutation . This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These properties significantly impact a drug’s efficacy and safety profile.

Result of Action

The molecular and cellular effects of MK-0457’s action include the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation . This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway . Additionally, the compound reduces BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation .

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-8-12(2)10-13(9-11)22-6-5-7-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBPDOOEGEKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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